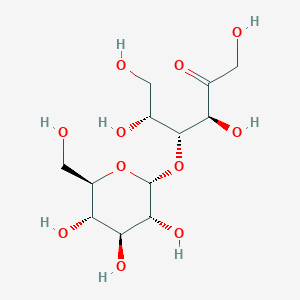

4-O-alpha-D-Glucopyranosyl-D-fructose

Vue d'ensemble

Description

4-O-alpha-D-Glucopyranosyl-D-fructose is a disaccharide composed of glucose and fructose. It is a type of glycoside, which are compounds formed from a sugar and another compound via a glycosidic bond. This compound is naturally present in various plants and is known for its sweet taste and stability, making it useful in various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-O-alpha-D-Glucopyranosyl-D-fructose can be synthesized through enzymatic methods. One common approach involves using cellobiose phosphorylase from Cellvibrio gilvus to catalyze the reaction between 1,5-anhydro-D-fructose and alpha-D-glucose 1-phosphate . This enzymatic process is favored due to its specificity and efficiency.

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis due to its high yield and environmentally friendly nature. The process typically includes the use of specific enzymes to catalyze the formation of the glycosidic bond between glucose and fructose .

Analyse Des Réactions Chimiques

Types of Reactions

4-O-alpha-D-Glucopyranosyl-D-fructose undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the glucose or fructose units.

Reduction: Reduction reactions can convert the carbonyl group in fructose to a hydroxyl group.

Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce glucuronic acid derivatives, while reduction can yield sugar alcohols.

Applications De Recherche Scientifique

Food Industry Applications

Nutritional Sweetener:

Maltulose is utilized as a low-calorie sweetener in various food products. It has about 50% of the sweetness of sucrose but is less fermentable by certain bacteria, making it suitable for products aimed at individuals with dietary restrictions, such as diabetics.

Prebiotic Properties:

Maltulose has been identified as a potential prebiotic. It can stimulate the growth of beneficial gut bacteria, which may enhance gut health and improve digestion. Studies have shown that maltulose can selectively promote the growth of bifidobacteria in the gastrointestinal tract .

Pharmaceutical Applications

Drug Delivery Systems:

Due to its biocompatibility and ability to form hydrogels, maltulose is explored in drug delivery systems. Its properties allow for controlled release mechanisms, which can enhance the efficacy of therapeutic agents while minimizing side effects.

Energy Source in Bacterial Cultures:

Maltulose serves as an energy source for specific bacteria used in probiotics and fermentation processes. Research indicates that certain strains of bacteria can metabolize maltulose effectively, leading to increased biomass production .

Microbiology and Biotechnology

Fermentation Processes:

In industrial biotechnology, maltulose is used as a substrate for fermentation processes. It has been shown to support the growth of various microorganisms, including yeast and bacteria, which are essential for producing biofuels and other bioproducts.

Biomaterial Development:

Maltulose is investigated for its potential use in developing biodegradable materials. Its natural origin and biodegradability make it an attractive candidate for sustainable product development .

Case Study 1: Prebiotic Effects

A study conducted by researchers at the University of Tokyo investigated the prebiotic effects of maltulose on gut microbiota. The results indicated that maltulose significantly increased the population of beneficial bacteria (Bifidobacterium) while reducing harmful bacteria levels in the gut .

Case Study 2: Fermentation Efficiency

Research published in Applied Microbiology demonstrated that maltulose could enhance ethanol production in yeast fermentation processes. The study found that using maltulose as a substrate resulted in higher yields compared to traditional sugars like glucose .

Mécanisme D'action

The mechanism of action of 4-O-alpha-D-Glucopyranosyl-D-fructose involves its interaction with specific enzymes that recognize and cleave the glycosidic bond. These enzymes, such as glycosidases, target the compound and catalyze its hydrolysis into glucose and fructose. This process is crucial in various metabolic pathways and can influence the bioavailability and efficacy of the compound in different applications .

Comparaison Avec Des Composés Similaires

4-O-alpha-D-Glucopyranosyl-D-fructose can be compared with other similar compounds such as:

Sucrose: Composed of glucose and fructose linked by an alpha-1,2-glycosidic bond.

Trehalulose: Another isomer of sucrose with a 1-O-alpha-D-glucopyranosyl-D-fructose linkage.

The uniqueness of this compound lies in its specific glycosidic bond and its stability under various conditions, making it suitable for diverse applications.

Activité Biologique

4-O-alpha-D-Glucopyranosyl-D-fructose, commonly referred to as maltulose, is a disaccharide composed of glucose and fructose linked by an α(1→4) glycosidic bond. This compound has garnered attention for its potential biological activities, including prebiotic effects, anti-tumor properties, and its role in metabolic regulation. This article explores the biological activity of maltulose, supported by recent research findings, case studies, and data tables.

- Molecular Formula : C₁₂H₂₂O₁₁

- Molecular Weight : 342.30 g/mol

- CAS Number : 87177-10-8

1. Prebiotic Effects

Maltulose has been identified as a prebiotic, promoting the growth of beneficial gut bacteria. In vitro studies show that it selectively stimulates the growth of bifidobacteria and lactobacilli, which are crucial for maintaining gut health. The fermentation of maltulose leads to the production of short-chain fatty acids (SCFAs), which have various health benefits, including anti-inflammatory properties and enhanced gut barrier function .

2. Anti-Tumor Activity

Research indicates that maltulose exhibits anti-tumor effects through various mechanisms:

- Cell Cycle Arrest : Studies have shown that maltulose can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. For instance, in a study involving MCF-7 breast cancer cells, maltulose significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

- Inhibition of Metastasis : Maltulose has been reported to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation .

3. Metabolic Regulation

Maltulose plays a role in glucose metabolism:

- Glycemic Control : It has been observed that maltulose can modulate insulin secretion in response to glucose levels, potentially aiding in glycemic control for individuals with insulin resistance or type 2 diabetes .

- Lipid Metabolism : Animal studies suggest that maltulose may help reduce lipid accumulation in the liver, indicating potential hepatoprotective effects .

Case Study 1: Prebiotic Effects in Humans

A clinical trial investigated the effects of maltulose supplementation on gut microbiota composition in healthy adults. Results indicated a significant increase in bifidobacteria populations and a corresponding decrease in pathogenic bacteria after four weeks of maltulose intake. Participants also reported improved digestive health and reduced bloating.

Case Study 2: Anti-Cancer Properties

In a laboratory setting, researchers treated human colorectal cancer cells with varying concentrations of maltulose. The findings revealed that higher concentrations led to a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as an adjunct therapy in cancer treatment.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCRQPBOOFTZGQ-RGXJTGTOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938753 | |

| Record name | 4-O-Hexopyranosylhex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17606-72-3 | |

| Record name | Maltulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17606-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017606723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Hexopyranosylhex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALTULOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7GN4HW47S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.